3-chloro-5,6-difluoropicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5,6-difluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCTUQMDRHGSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5,6 Difluoropicolinic Acid
Historical and Current Approaches to Halogenated Picolinic Acid Synthesis
The synthesis of halogenated picolinic acids has historically relied on a few key strategies. Direct halogenation of the pyridine (B92270) ring often leads to a mixture of products and lacks regioselectivity, making it unsuitable for the synthesis of specifically substituted compounds. More controlled methods have been developed over time, including the functionalization of pre-substituted pyridine rings and the construction of the pyridine ring from acyclic precursors with the desired substitution pattern already in place.
Current approaches often involve multi-step syntheses starting from readily available pyridine derivatives. These methods provide greater control over the final product's structure. Common strategies include:
Oxidation of substituted picolines: The methyl group of a picoline can be oxidized to a carboxylic acid. This is a widely used method for preparing picolinic acids.
Halogen exchange reactions: Fluorine atoms can be introduced by treating chlorinated pyridines with a fluoride (B91410) source, a process known as the Halex reaction. This is particularly useful for the synthesis of fluorinated pyridines.
Directed ortho-metalation: This technique allows for the specific functionalization of the pyridine ring at positions ortho to a directing group.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing various substituents, including halogens, onto the pyridine ring.
A significant advancement in the synthesis of halogenated pyridines is the development of methods that proceed under milder conditions and with higher regioselectivity. For instance, a transition-metal-free decarboxylative halogenation of 2-picolinic acids has been reported, offering a convenient route to 2-halogen-substituted pyridines. google.comgoogleapis.com
Targeted Synthetic Routes to 3-Chloro-5,6-difluoropicolinic Acid
Stepwise Functionalization of Pyridine Ring Systems
A logical retrosynthetic analysis of this compound suggests a multi-step process starting from a more accessible pyridine derivative. One potential starting material could be a polychlorinated pyridine, which can then undergo selective fluorination and subsequent carboxylation.
For example, a process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starts from 3,4,5,6-tetrachloropicolinonitrile. google.com This indicates that a heavily chlorinated pyridine core can serve as a versatile intermediate for introducing fluorine atoms through halogen exchange.
A potential synthetic sequence could be:
Starting Material: A suitable starting material could be a polychlorinated picoline or picolinonitrile.
Selective Fluorination: Introduction of fluorine atoms at the 5- and 6-positions via nucleophilic aromatic substitution using a fluoride source.
Chlorination: Introduction of the chlorine atom at the 3-position.
Carboxylation: Conversion of a precursor group (e.g., a methyl or nitrile group) at the 2-position into a carboxylic acid.
Electrophilic and Nucleophilic Substitution Strategies for Halogen Introduction
The introduction of halogen atoms onto the pyridine ring is a critical step. Both electrophilic and nucleophilic substitution reactions can be employed, with the choice depending on the desired regiochemistry and the nature of the substituents already present on the ring.
Electrophilic Halogenation: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. vaia.com However, electrophilic chlorination can be achieved, often requiring harsh conditions. The directing effects of existing substituents play a crucial role in determining the position of the incoming electrophile. masterorganicchemistry.comvaia.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. nih.govmdpi.com Halogen exchange reactions, where a chloride or other halide is displaced by a fluoride ion, are a common example of SNAr in pyridine chemistry. googleapis.com The synthesis of fluorinated pyridines often utilizes this strategy. nih.gov For the synthesis of this compound, a nucleophilic substitution approach would likely be employed to introduce the fluorine atoms. The chlorine at position 3 could potentially be introduced via electrophilic chlorination of a difluoropyridine precursor, or through a Sandmeyer-type reaction from an amino group at that position.
Carboxylation Techniques for Picolinic Acid Derivatives
Once the desired halogen substitution pattern is in place on the pyridine ring, the final step is the introduction of the carboxylic acid group at the 2-position to form the picolinic acid. Several methods are available for this transformation:
Oxidation of a 2-methyl group: If the synthesis starts with a substituted 2-picoline, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7). A patent for the synthesis of 6-chloro-3-fluoro-2-picolinic acid describes the oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate in the presence of a catalyst. google.com
Hydrolysis of a 2-cyano group: If the precursor is a 2-cyanopyridine (B140075) (picolinonitrile), the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. A process for preparing 3-chloro-4,5,6-trifluoropicolinonitrile suggests that a nitrile group can be a stable precursor during other functionalization steps. google.com
Carbonation of an organometallic intermediate: A lithium or magnesium derivative of the pyridine ring at the 2-position can be reacted with carbon dioxide to introduce the carboxylic acid group. This method requires careful control of reaction conditions to avoid side reactions.
The choice of carboxylation method will depend on the stability of the halogen substituents under the reaction conditions.
Chemo- and Regioselective Synthesis Considerations
The synthesis of a polysubstituted pyridine like this compound requires careful consideration of chemo- and regioselectivity at each step.
Regioselectivity: The order of introduction of the substituents is crucial. The directing effects of the existing groups on the pyridine ring will influence the position of subsequent substitutions. For instance, the introduction of the chlorine at the 3-position would need to be directed by the existing fluorine atoms or other functional groups.
Chemoselectivity: When multiple reactive sites are present, the reaction conditions must be chosen to favor the desired transformation while leaving other functional groups intact. For example, during the oxidation of a methyl group to a carboxylic acid, the halogen substituents must be stable to the oxidizing agent.
The table below summarizes potential synthetic strategies based on analogous reactions reported in the literature.
| Step | Reaction Type | Potential Reagents and Conditions | Precursor | Product |
| Fluorination | Nucleophilic Aromatic Substitution (Halogen Exchange) | KF or CsF in a polar aprotic solvent (e.g., DMSO, sulfolane) at elevated temperatures. googleapis.com | Polychloropyridine derivative | Polychlorofluoropyridine derivative |
| Chlorination | Electrophilic Aromatic Substitution | Cl2 with a Lewis acid catalyst (e.g., FeCl3, AlCl3). masterorganicchemistry.com | Difluoropyridine derivative | Chloro-difluoropyridine derivative |
| Carboxylation | Oxidation of a methyl group | KMnO4 or K2Cr2O7 in acidic or basic medium. google.com | 3-Chloro-5,6-difluoro-2-picoline | This compound |
| Carboxylation | Hydrolysis of a nitrile group | Strong acid (e.g., H2SO4) or base (e.g., NaOH) with heating. google.com | 3-Chloro-5,6-difluoro-2-cyanopyridine | This compound |
Novel and Emerging Synthetic Pathways for this compound Analogs
Research into the synthesis of halogenated pyridine derivatives is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. For analogs of this compound, several emerging strategies could be applicable.
Flow Chemistry: The use of microreactors and flow chemistry offers advantages in terms of safety, control over reaction parameters, and scalability for hazardous reactions such as fluorination with elemental fluorine.
Biocatalysis: While still a developing field for the synthesis of complex halogenated aromatics, enzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical methods. rsc.org
Novel Fluorinating Reagents: The development of new fluorinating reagents with improved handling characteristics and reactivity profiles continues to expand the toolkit for synthesizing fluorinated organic molecules. nih.gov
These novel approaches, while perhaps not yet standard practice, hold the potential to significantly impact the future synthesis of complex molecules like this compound and its analogs.
Green Chemistry Principles in this compound Synthesis
The traditional synthetic routes for halogenated pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The application of green chemistry principles to the synthesis of this compound aims to mitigate these environmental and safety concerns.
Several areas within the proposed synthesis can be targeted for improvement based on green chemistry principles:
Alternative Solvents: The use of polar aprotic solvents like DMSO and sulfolane (B150427) in the fluorination step poses environmental risks. Research into greener alternatives, such as ionic liquids or supercritical fluids, could reduce the environmental impact. These alternative solvents can offer benefits in terms of recyclability and reduced toxicity.
Catalytic Approaches: The oxidation step often employs stoichiometric amounts of strong oxidizing agents like potassium permanganate, leading to the formation of large quantities of inorganic waste. The development of catalytic oxidation systems would be a significant green improvement. For instance, using a recyclable catalyst in the presence of a co-oxidant like molecular oxygen or hydrogen peroxide could drastically reduce waste generation.
Energy Efficiency: The high temperatures required for both the fluorination and oxidation steps contribute to the energy intensity of the process. The exploration of alternative energy sources, such as microwave irradiation, could lead to shorter reaction times and reduced energy consumption. nih.govresearchgate.net Microwave-assisted organic synthesis has been shown to accelerate many chemical reactions, often leading to higher yields and cleaner products. nih.govresearchgate.net
Table 3: Potential Green Chemistry Improvements
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |
| Safer Solvents | DMSO, Sulfolane | Ionic Liquids, Supercritical CO₂ |
| Catalysis | Stoichiometric KMnO₄ | Catalytic oxidation with O₂ or H₂O₂ |
| Energy Efficiency | Conventional Heating (High Temp) | Microwave-Assisted Synthesis |
| Waste Reduction | High E-Factor from oxidant | Higher atom economy, recyclable catalysts |
By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the core tenets of green chemistry.
Spectroscopic Analysis of this compound Currently Unavailable
A comprehensive search of publicly available scientific literature and chemical databases has not yielded specific experimental spectroscopic data for the compound this compound (CAS 406676-40-2). Detailed research findings, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, are not accessible in the public domain at this time.
While general principles of spectroscopic analysis can be applied to predict the expected spectral characteristics of this molecule, the absence of published experimental data prevents the creation of a detailed and scientifically accurate article with the required data tables and research findings as outlined in the request.
Information on related compounds and the fundamental principles of the requested analytical techniques are available. However, to maintain scientific accuracy and adhere to the strict requirements for data-backed content, the generation of the specified article is not possible without the foundational spectral data for this compound.
Further research in specialized, proprietary chemical databases or direct experimental analysis would be required to obtain the necessary information for a thorough structural elucidation of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5,6 Difluoropicolinic Acid
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for 3-chloro-5,6-difluoropicolinic acid, which would provide its exact mass and allow for the unambiguous determination of its elemental composition, is not available in the public domain. This technique is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Detailed Electrospray Ionization Mass Spectrometry (ESI-MS) analyses, including fragmentation patterns for this compound, could not be located. ESI-MS is a soft ionization technique that allows for the analysis of molecules by creating ions in solution, which can then be analyzed by a mass spectrometer to determine their mass-to-charge ratio and structural fragments. copernicus.orglcms.czuab.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic absorption properties and provide insight into the electronic transitions within the molecule, is not documented in the available resources.
Reaction Chemistry and Chemical Transformations of 3 Chloro 5,6 Difluoropicolinic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, undergoing reactions typical for this functional group.
The carboxylic acid functionality of 3-chloro-5,6-difluoropicolinic acid can be readily converted into a wide range of ester and amide derivatives. These transformations are fundamental in synthetic chemistry, often employed to modify the molecule's solubility, polarity, or to install functional handles for further reactions.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. Common methods include Fischer esterification with an excess of alcohol and a catalytic amount of strong acid, or reaction with alkyl halides in the presence of a base.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this reaction usually requires the use of coupling agents to form a more reactive intermediate. A multitude of reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. rsc.orgucl.ac.uk An alternative high-yielding strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. ucl.ac.uk
These reactions are generally robust and allow for the introduction of a diverse array of functional groups, as illustrated in the following table.
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Esterification | This compound, Methanol | H₂SO₄ (cat.), Reflux | Methyl 3-chloro-5,6-difluoropicolinate |
| Amidation | This compound, Benzylamine | EDC, HOBt, DMF | N-benzyl-3-chloro-5,6-difluoropicolinamide |
| Amidation via Acid Chloride | 1. This compound 2. Diethylamine | 1. (COCl)₂, DMF (cat.) 2. Et₃N | N,N-diethyl-3-chloro-5,6-difluoropicolinamide |
The decarboxylation of pyridinecarboxylic acids is generally a challenging transformation that requires high temperatures or specific reaction conditions, as the loss of CO₂ involves the formation of an unstable carbanion on the aromatic ring. The presence of electron-withdrawing halogen substituents on the pyridine (B92270) ring of this compound would further destabilize such an intermediate, making thermal decarboxylation difficult.
While specific decarboxylation pathways for this compound are not widely reported in the literature, related transformations in other systems suggest potential routes. For instance, certain bacterial strains have been shown to decarboxylate substituted phthalic acids. masterorganicchemistry.com However, chemical methods for the decarboxylation of highly halogenated picolinic acids are not standard and would likely require specialized catalytic systems or radical-based approaches.
Reactivity of Halogen Substituents on the Pyridine Ring
The pyridine ring of this compound is substituted with three halogen atoms, each offering a potential site for substitution. The electronic properties of the pyridine ring and the nature of the halogen atom dictate the regioselectivity of these transformations.
The electron-deficient nature of the pyridine ring, enhanced by the presence of three electron-withdrawing halogen atoms and a carboxylic acid group, makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks the aromatic ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.govwuxiapptec.com
The regioselectivity of SNAr on substituted pyridines is highly dependent on the position relative to the ring nitrogen. Positions activated by the nitrogen (C2, C4, and C6) are significantly more reactive than non-activated positions (C3 and C5). baranlab.orgmdpi.com For this compound, the halogen positions are C3 (Cl), C5 (F), and C6 (F).
C6-Fluorine : This position is para to the ring nitrogen, making it the most activated site for nucleophilic attack.
C5-Fluorine : This position is meta to the ring nitrogen and is therefore significantly less activated.
C3-Chlorine : This position is also meta to the ring nitrogen and is similarly less activated.
Furthermore, in SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the intermediate carbanion more effectively than chlorine, making fluoride (B91410) a better leaving group in this context, contrary to trends seen in aliphatic substitutions. nih.gov Consequently, the C6-F bond is the most likely site for selective substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This provides a reliable method for introducing functionality at the C6 position while leaving the other halogens untouched. d-nb.infowikipedia.org
| Nucleophile | Reagents/Conditions | Expected Major Product |
| Morpholine | K₂CO₃, DMSO, 80 °C | 3-chloro-5-fluoro-6-morpholinopicolinic acid |
| Sodium Methoxide | CH₃OH, Reflux | 3-chloro-5-fluoro-6-methoxypicolinic acid |
| Benzylamine | Et₃N, THF, 60 °C | 6-(benzylamino)-3-chloro-5-fluoropicolinic acid |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgharvard.edu In contrast to SNAr, the reactivity of aryl halides in these reactions is primarily dictated by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl >> C-F. wikipedia.orgorganic-chemistry.org This differential reactivity allows for highly selective functionalization of polyhalogenated aromatic systems.
For this compound, the C3-Cl bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger C-F bonds at C5 and C6. This provides a synthetic strategy that is complementary to SNAr, allowing for selective modification at the C3 position. It is often advantageous to perform these reactions on the ester or amide derivatives to avoid potential complications with the acidic proton of the carboxylic acid group.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with a boronic acid or boronic ester to form a new C-C bond. libretexts.orgsoton.ac.uk It is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. Selective coupling at the C3 position of a 3-chloro-5,6-difluoropicolinate ester with an arylboronic acid is expected. wuxiapptec.com
Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. harvard.edu It is a key method for the synthesis of arylalkynes. The C3-Cl bond would be the preferred site for Sonogashira coupling, as demonstrated in related bromo-fluoropyridine systems. researchgate.net
Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl chloride and an amine. nih.gov It offers a direct route to introduce primary or secondary amines at the C3 position, a transformation not readily achievable via SNAr at that site.
| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Expected Major Product (from Methyl Ester) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Methyl 5,6-difluoro-3-phenylpicolinate |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 5,6-difluoro-3-(phenylethynyl)picolinate |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Methyl 5,6-difluoro-3-(phenylamino)picolinate |
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic Aromatic Substitution (SEAr) involves the attack of an electrophile on the aromatic ring. nih.gov However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. nih.gov
In the case of this compound, the ring is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of:
The pyridine nitrogen atom.
Two strongly electronegative fluorine atoms.
One electronegative chlorine atom.
The electron-withdrawing carboxylic acid group.
As a result, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur under normal conditions. The high activation barrier for attacking such an electron-poor system makes these transformations synthetically unfeasible. In some cases, the reactivity of pyridines towards electrophiles can be increased by forming the corresponding N-oxide, which is more electron-rich. However, even with this strategy, the strong deactivating effect of the three halogen substituents and the carboxyl group would likely still inhibit the reaction.
Reduction and Oxidation Reactions
The chemical reactivity of this compound towards reduction and oxidation is dictated by its constituent functional groups: the pyridine ring, the carboxylic acid, and the chloro and fluoro substituents. While specific experimental data on this particular molecule is limited in publicly available literature, its behavior can be inferred from the known reactivity of related compounds.
Reduction Reactions:
The principal sites for reduction in this compound are the carboxylic acid group and the aromatic pyridine ring.
Reduction of the Carboxylic Acid Group: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 3-chloro-5,6-difluoro-2-(hydroxymethyl)pyridine. This transformation typically requires strong reducing agents such as lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as the carboxylic acid is a relatively stable functional group. The resulting alcohol provides a new handle for further synthetic modifications, such as ether or ester formation, or oxidation to an aldehyde.
Reduction of the Pyridine Ring: The pyridine ring can undergo catalytic hydrogenation to yield the corresponding piperidine (B6355638) derivative, piperidine-2-carboxylic acid. wikipedia.org This reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium, platinum, or rhodium. tcichemicals.com The stability of the aromatic ring often necessitates high pressures and temperatures. For halogenated pyridines, there is a risk of dehalogenation during catalytic hydrogenation, which would result in the removal of the chlorine atom. The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the ring while preserving the halogen substituents. tcichemicals.com
Oxidation Reactions:
Oxidation reactions of this compound are less common. The pyridine ring is already in a relatively high oxidation state.
Oxidative Decarboxylation: One potential oxidation reaction is the decarboxylation of the picolinic acid, which would lead to the formation of 3-chloro-5,6-difluoropyridine and carbon dioxide. This reaction can sometimes be promoted by heat or specific catalytic systems. For instance, the decarboxylation of nicotinic acid (an isomer of picolinic acid) has been observed at high temperatures in the presence of a cobalt catalyst. mdpi.com
Oxidation of the Pyridine Ring: Direct oxidation of the highly substituted and electron-deficient pyridine ring is challenging. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. The synthesis of picolinic acids often involves the oxidation of a methyl group at the 2-position of the pyridine ring, highlighting that the carboxylic acid itself is a product of oxidation. wikipedia.org Further oxidation of the picolinic acid is generally not a synthetically useful transformation.
Derivatization Strategies for Functional Group Manipulation
The carboxylic acid group is the most versatile functional group for derivatization in this compound, allowing for the synthesis of a wide range of derivatives, primarily esters and amides.
Esterification:
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, is an equilibrium process. To drive the reaction towards the ester product, the water formed during the reaction is typically removed.
A general scheme for the esterification is as follows:
This compound + R-OH ⇌ 3-chloro-5,6-difluoropicolinate ester + H₂O
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The reaction conditions can be tailored by the choice of alcohol and catalyst.
Table 1: Examples of Esterification Reactions
| Ester Product | Reactant (Alcohol) | Catalyst |
|---|---|---|
| Methyl 3-chloro-5,6-difluoropicolinate | Methanol | H₂SO₄ |
| Ethyl 3-chloro-5,6-difluoropicolinate | Ethanol | HCl |
| Isopropyl 3-chloro-5,6-difluoropicolinate | Isopropanol | TsOH |
Amide Formation:
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct reaction is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
The general reaction is:
This compound + R-NH₂ --(Coupling Agent)--> 3-chloro-5,6-difluoro-2-picolinamide
A variety of coupling reagents can be employed, which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Name | Byproducts |
|---|---|---|
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Dicyclohexylurea / Diisopropylurea (Insoluble) |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble byproducts |
| SOCl₂ | Thionyl chloride | SO₂ and HCl (Gaseous) |
The choice of coupling reagent and reaction conditions depends on the specific amine used and the desired purity of the final product. For instance, using thionyl chloride first converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. Reagents like EDCI are favored for their water-soluble byproducts, which simplifies purification.
Computational Chemistry and Theoretical Investigations of 3 Chloro 5,6 Difluoropicolinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-chloro-5,6-difluoropicolinic acid at the atomic level. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying molecules of this size. mdpi.comprensipjournals.com
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis is crucial for flexible molecules. While the pyridine (B92270) ring in this compound is rigid, rotation around the C-C bond connecting the carboxylic acid group to the ring can lead to different conformers. DFT calculations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformer and the energy barriers between different conformations. researchgate.net The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen.
Table 1: Representative Calculated Geometric Parameters for Picolinic Acid Derivatives
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-COOH | 1.48 - 1.52 | |
| C=O | 1.20 - 1.22 | |
| C-O | 1.34 - 1.36 | |
| Pyridine C-N-C | 116 - 118 | |
| Pyridine-COOH | 118 - 122 |
Note: This table presents typical ranges for picolinic acid derivatives based on computational studies. Specific values for this compound would require dedicated calculations.
The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The presence of electronegative fluorine and chlorine atoms, along with the carboxylic acid group, significantly influences the electronic landscape of the pyridine ring. prensipjournals.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. prensipjournals.com
Table 2: Illustrative Electronic Properties from DFT Calculations
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. researchgate.net |
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can provide predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies. prensipjournals.comprensipjournals.com
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the NMR chemical shifts. prensipjournals.com Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be determined. researchgate.net Discrepancies between calculated and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed.
This approach can be applied to understand its synthesis, potential degradation pathways, or its mode of action as a herbicide. smolecule.com For example, in its synthesis, computational models could elucidate the step-by-step mechanism of chlorination and fluorination of a picolinic acid precursor. smolecule.com In the context of its herbicidal activity, modeling could help understand how it interacts with and inhibits its target enzymes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Picolinic Acid Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mst.dk For picolinic acid-based herbicides, QSAR studies are valuable for designing new derivatives with enhanced potency and selectivity. mdpi.comdiscoveryjournals.orgnih.gov
In a typical QSAR study, a set of picolinic acid analogs with known herbicidal activities is used. For each analog, a variety of molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). discoveryjournals.orgnih.gov Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed activity. mdpi.comdiscoveryjournals.org
These models can then be used to predict the activity of new, yet-to-be-synthesized picolinic acid derivatives, guiding synthetic efforts toward more promising candidates. mdpi.comrsc.org Studies have shown that for picolinic acid herbicides, descriptors related to the substitution pattern on the pyridine ring are often crucial for activity. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Herbicides
| Descriptor Type | Examples | Relevance |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molecular volume, Surface area | Influence how the molecule fits into a receptor site. |
| Topological | Connectivity indices, Shape indices | Describe the branching and shape of the molecule. |
| Lipophilic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross biological membranes. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the intermolecular interactions of this compound with its environment, such as solvent molecules or a biological receptor. nih.gov
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. acs.orgacs.org This allows for the observation of conformational changes, diffusion, and binding events over time. nih.gov For this compound, MD simulations could be used to study its solvation in water, revealing details about hydrogen bonding and other intermolecular forces. acs.org
Applications in Advanced Organic Synthesis and Materials Science
3-Chloro-5,6-difluoropicolinic Acid as a Versatile Synthetic Building Block
This compound is a highly functionalized pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. smolecule.com Its utility stems from the presence of multiple reactive sites within the molecule, which can be selectively targeted to create a diverse range of more complex structures. The primary reactive centers are the carboxylic acid group, the chlorine substituent, and the difluorinated pyridine ring itself.
The carboxylic acid group at the 2-position is a key functional handle. It readily undergoes typical carboxylic acid reactions, such as esterification with alcohols under acidic conditions to form the corresponding esters. smolecule.com This allows for the temporary protection of the acid group or for the introduction of new functionalities.
Furthermore, the chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. smolecule.com This allows for the displacement of the chloride with a wide variety of nucleophiles, enabling the introduction of different functional groups and the construction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms on the pyridine ring significantly influence the molecule's reactivity, enhancing its utility in synthetic chemistry. smolecule.com
Role in the Synthesis of Complex Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and biological activity. Due to its pre-functionalized and fluorinated structure, this compound is a valuable precursor for the synthesis of complex fluorinated heterocycles.
The inherent structure of the molecule is a pyridine, which is itself a fundamental heterocycle. The functional groups allow for its elaboration into more complex fused heterocyclic systems. For instance, the carboxylic acid and the adjacent ring nitrogen can act as a bidentate chelate, while the chlorine atom provides a site for annulation reactions where a new ring can be fused onto the existing pyridine core. General synthetic methods for producing fluorinated heterocycles often involve cycloaddition reactions or the functionalization of existing fluorinated building blocks. nih.govwikipedia.org The reactivity of this compound aligns with these strategies, positioning it as a key starting material for creating novel and elaborate fluorine-containing heterocyclic scaffolds.
Precursor in the Development of Agrochemical and Pharmaceutical Intermediates
The structural motifs present in this compound are relevant to the design of biologically active molecules, making it an important precursor for intermediates in the agrochemical and pharmaceutical industries. smolecule.com
In the agrochemical sector, picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.gov Research has shown that this compound exhibits significant biological activity, particularly as a herbicide. smolecule.com Its specific halogenation pattern enhances its efficacy against certain weed species while its fluorinated nature can contribute to improved metabolic stability compared to non-fluorinated analogues. smolecule.com
In the pharmaceutical field, the fluorinated pyridine core is a common scaffold. The ability to functionalize the molecule through its carboxylic acid and chloro groups makes it a useful starting point for building more complex drug candidates. smolecule.com For example, other halogenated anilines and pyridines, such as 3-chloro-5-fluoroaniline, are used to synthesize active pharmaceutical ingredients (APIs) for antiviral and anti-inflammatory treatments. bldpharm.com The structural features of this compound suggest its potential in developing new therapeutic agents with enhanced properties. smolecule.com
| Property | Value | Source |
| IUPAC Name | 3-chloro-5,6-difluoropyridine-2-carboxylic acid | smolecule.com |
| Molecular Formula | C₆H₂ClF₂NO₂ | smolecule.com |
| Molecular Weight | 193.53 g/mol | smolecule.com |
| CAS Number | 406676-40-2 | nus.edu.sg |
Utilization in the Design and Synthesis of Advanced Materials (e.g., Molecular Glassformers)
While specific applications of this compound in materials science are an emerging area of research, its structural characteristics suggest potential utility in the design of advanced materials. Picolinic acid and its derivatives are known to be excellent ligands for metal ions due to their structural and electronic properties, forming stable complexes that have applications in materials science. nih.gov
The introduction of multiple fluorine atoms can impart unique properties such as thermal stability, chemical resistance, and altered intermolecular interactions. These are desirable traits for advanced materials, including polymers and molecular glassformers. The study of substituted aromatic acids is crucial for understanding the intermolecular interactions, such as π-stacking and hydrogen bonding, that govern the solid-state behavior and material properties. nih.gov While direct evidence for its use as a molecular glassformer is not yet established, the investigation of related substituted benzoic acids as ligands in material databases suggests that fluorinated picolinic acids are promising candidates for the rational design of new functional materials. acs.org
Development of Novel Catalytic Systems Employing Picolinic Acid Scaffolds
Picolinic acid scaffolds serve as versatile ligands in the development of novel catalytic systems. The pyridine nitrogen and the carboxylic acid group form a stable bidentate chelate with a wide range of metal centers, which is a foundational feature for many catalysts. wikipedia.org Research has demonstrated that modifying the picolinic acid backbone can tune the catalytic activity of the resulting metal complex. For instance, certain picolinic acid derivatives have been used to assist in Fenton reactions for wastewater treatment by accelerating iron cycling. medchemexpress.com
The this compound molecule offers specific electronic modifications to the standard picolinic acid scaffold. The electron-withdrawing effects of the chlorine and fluorine atoms can significantly alter the electronic properties of the coordinated metal center. This modulation can influence the reactivity, stability, and selectivity of the catalyst. The development of chiral ligands from various acid scaffolds for use in asymmetric catalysis is a major area of research, and the unique electronic and steric profile of this compound makes it an intriguing candidate for the design of new, highly specialized catalytic systems.
Environmental Fate and Degradation Mechanisms of Halogenated Picolinic Acids
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated picolinic acids, the primary abiotic degradation pathways are likely to be hydrolysis and photodegradation.
While specific data for 3-chloro-5,6-difluoropicolinic acid is unavailable, studies on other fluorinated aromatic compounds suggest that hydrolysis, if it occurs, is more likely to involve the carboxylic acid group or the displacement of the chlorine atom rather than the fluorine atoms. The rate of hydrolysis would be dependent on environmental factors such as pH and temperature. The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine (B92270) ring could potentially make the carboxylic acid group more susceptible to nucleophilic attack by water, although the stability of the aromatic ring itself is high.
Photodegradation is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for many pesticides and herbicides in the environment. nih.govnih.gov Halogenated aromatic compounds can undergo photolysis through the cleavage of the carbon-halogen bond. researchgate.net
For this compound, direct photolysis may occur if the compound absorbs light in the environmentally relevant UV spectrum. This absorption of energy can lead to the excitation of electrons and subsequent cleavage of the C-Cl or C-F bonds. The C-Cl bond is generally more susceptible to photolytic cleavage than the more stable C-F bond.
Indirect photodegradation can also occur, where other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate), absorb light energy and transfer it to the picolinic acid molecule, leading to its degradation. nih.gov The products of photodegradation would likely involve dehalogenated and hydroxylated derivatives of picolinic acid. For instance, photolysis could lead to the formation of 5,6-difluoropicolinic acid or various hydroxylated chlorodifluoropyridines.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.
The biodegradation of pyridine and its derivatives by microorganisms has been a subject of considerable research. tandfonline.comasm.orgtandfonline.com Bacteria and fungi have been shown to utilize pyridine compounds as a source of carbon and nitrogen. tandfonline.com The degradation of halogenated pyridines is generally initiated by hydroxylation of the pyridine ring, a reaction often catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov
Based on studies of similar compounds, a plausible metabolic pathway for this compound could be initiated by a hydroxylase enzyme. This could lead to the replacement of a halogen atom with a hydroxyl group, or the addition of a hydroxyl group elsewhere on the ring. For example, studies on the degradation of 5-hydroxypicolinic acid have shown that it undergoes ortho-decarboxylative hydroxylation to produce 2,5-dihydroxypyridine. nih.gov Another common initial step is the hydroxylation at the 6-position of the picolinic acid, as seen in the degradation of 2-picolinic acid by Rhodococcus sp. to form 6-hydroxypicolinic acid. mdpi.com
Following initial hydroxylation, the dihydroxylated pyridine ring can undergo ring cleavage, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. asm.org The presence of multiple halogen atoms on the ring of this compound may slow down the rate of microbial attack compared to less substituted picolinic acids.
The rate of biodegradation of a compound in the environment is described by its kinetics, which can be influenced by factors such as the initial concentration of the compound, pH, temperature, and the microbial population present. While specific kinetic data for this compound are not available, data from related compounds can provide insights.
For example, the biodegradation of 2-picolinic acid by Comamonas sp. ZD3 was found to follow zero-order kinetics, with the degradation rate being independent of the substrate concentration within a certain range. In contrast, the degradation of other compounds like chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities has been shown to follow first-order kinetics, where the rate is proportional to the concentration of the substrate. frontiersin.org The degradation of quinoline, another nitrogen-containing heterocyclic compound, has been described by the Haldane model, which accounts for substrate inhibition at high concentrations. besjournal.com
The following interactive table summarizes biodegradation kinetic data for compounds structurally related to this compound.
| Compound | Microorganism | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| 2-Picolinic Acid (100-400 mg/L) | Comamonas sp. ZD3 | Zero-order | 18.18 mg/L/h (at 400 mg/L) | Not applicable |
| Quinoline | Burkholderia pickttii | Haldane | νmax= 0.44 h⁻¹, KS=166.7 mg/L, Ki= 650 mg/L | Dependent on concentration |
This table is based on data from studies of analogous compounds and is intended for illustrative purposes.
Environmental Persistence and Mobility Studies (focused on chemical transformations)
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Picolinic acid herbicides are known for their potential persistence in soil and water. compostingcouncil.orgvt.edu For example, the herbicide picloram, a chlorinated picolinic acid, can have a soil half-life ranging from 167 to 513 days. vt.edu The persistence of this compound will be a function of its resistance to the abiotic and biotic degradation pathways described above. The presence of the stable C-F bonds likely contributes to its persistence.
The mobility of a chemical in the environment, particularly in soil, is governed by its tendency to adsorb to soil particles or remain dissolved in soil water. As an organic acid, this compound is likely to be relatively mobile in soils, especially under neutral to alkaline pH conditions where the carboxylic acid group will be deprotonated, increasing its water solubility. mdpi.com However, interactions with soil organic matter and clay minerals can retard its movement. Low-molecular-weight organic acids have been shown to enhance the mobility of other substances in soil, which could have implications for the transport of this compound and other co-contaminants. nih.govresearchgate.net
Transformation Products and Environmental Metabolites of Halogenated Picolinic Acids
The microbial degradation of halogenated picolinic acids in soil and aquatic environments is a key process in their dissipation. Microorganisms can utilize these compounds as a source of carbon and nitrogen, initiating degradation through enzymatic reactions. A common initial step is hydroxylation, where a hydroxyl group is introduced onto the pyridine ring. For instance, the biodegradation of 5-chloro-2-picolinic acid by Achromobacter sp. f1 was found to produce 6-hydroxy-5-chloro-2-picolinic acid as an initial metabolite. This suggests that a similar hydroxylation pathway could be a potential transformation route for this compound. Another important microbial process is dehalogenation, the removal of halogen substituents from the aromatic ring, which often precedes ring cleavage. The degradation of the herbicide chlorpyrifos, which contains a trichlorinated pyridine moiety, leads to the formation of 3,5,6-trichloro-2-pyridinol (TCP), which can be further degraded by fungi such as Cladosporium cladosporioides Hu-01. This indicates that cleavage of the pyridine ring is a plausible fate for halogenated picolinic acids.
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for many pesticides, including halogenated picolinic acids. In aqueous environments, direct photolysis or indirect photolysis (sensitized by other molecules in the water) can lead to the transformation of these compounds. For the herbicide aminopyralid (4-amino-3,6-dichloro-2-pyridine carboxylic acid), aqueous photolysis results in the cleavage of the pyridine ring, forming smaller organic acids such as oxamic acid and malonamic acid beyondpesticides.orgepa.gov. This suggests that the pyridine ring of this compound could also be susceptible to photolytic cleavage.
In plants, halogenated picolinic acids are typically metabolized through conjugation, a detoxification process where the parent compound or its initial metabolites are linked with endogenous molecules like sugars. For example, in wheat, aminopyralid is metabolized into glucose conjugates epa.gov. This process reduces the phytotoxicity of the herbicide and facilitates its storage or transport within the plant.
The environmental transformation of other structurally related herbicides provides further insight into the potential metabolites of this compound. The herbicide haloxyfop, which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, has known environmental transformation products that include a pyridinol and a pyridinone derivative, indicating hydroxylation of the pyridine ring nih.gov. Similarly, the herbicide fluroxypyr, which has a 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid structure, degrades to form 4-amino-3,5-dichloro-6-fluoro-2-pyridinol nih.gov. These examples strongly support the hypothesis that hydroxylation is a primary transformation pathway for halogenated picolinic acids.
Based on the degradation pathways of analogous compounds, the following table summarizes the potential transformation products and environmental metabolites of halogenated picolinic acids, with inferences for this compound.
Table 1: Potential Transformation Products of Halogenated Picolinic Acids
| Parent Compound Family | Potential Transformation Product/Metabolite | Transformation Pathway | Environmental Matrix |
|---|---|---|---|
| Halogenated Picolinic Acids | Hydroxylated picolinic acid derivatives | Microbial hydroxylation | Soil, Water |
| Dehalogenated picolinic acid derivatives | Microbial dehalogenation | Soil, Water | |
| Pyridine ring cleavage products (e.g., aliphatic acids) | Microbial degradation, Photodegradation | Soil, Water | |
| Sugar conjugates | Plant metabolism | Plants | |
| Inferred for this compound | Chloro-difluoro-hydroxypicolinic acid | Microbial hydroxylation | Soil, Water |
| Dichloro-fluoro-picolinic acid (from defluorination) | Microbial dehalogenation | Soil, Water | |
| Chloro-fluoro-picolinic acid (from dehalogenation) | Microbial dehalogenation | Soil, Water | |
| Oxamic acid, Malonamic acid, and other small organic acids | Photodegradation, Microbial ring cleavage | Water, Soil |
Conclusion and Future Research Perspectives for 3 Chloro 5,6 Difluoropicolinic Acid Research
Summary of Key Academic Contributions
Direct academic contributions focusing specifically on 3-chloro-5,6-difluoropicolinic acid are limited in publicly accessible literature. Its primary role appears to be as a key intermediate in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries. While detailed studies on this specific compound are not widely available, the broader class of halogenated picolinic acids has been the subject of significant academic and industrial research.
Research on related compounds, such as other chlorinated and fluorinated picolinic acids, has established their importance as synthetic auxin herbicides. nih.govinvasiveplantswesternusa.orgaffinisep.com These studies have elucidated the structure-activity relationships that govern their herbicidal efficacy and have explored various synthetic routes to access these molecules. The introduction of halogen atoms, like chlorine and fluorine, into the picolinic acid scaffold is a known strategy to modulate the compound's biological activity, metabolic stability, and selectivity. nih.gov Therefore, the academic contributions to the parent class of compounds provide a foundational understanding of the potential significance of this compound.
Identification of Knowledge Gaps and Untapped Research Avenues
The scarcity of dedicated research on this compound presents several knowledge gaps and, consequently, numerous opportunities for investigation:
Detailed Synthesis and Characterization: While patents likely contain synthetic procedures, a thorough academic investigation into optimized and scalable synthesis routes is lacking. Detailed spectroscopic and crystallographic characterization would provide valuable data for computational and mechanistic studies. nih.govresearchgate.net
Biological Activity Spectrum: Beyond its presumed role as a herbicide intermediate, the full spectrum of its biological activity remains unexplored. Research could investigate its potential as an active ingredient itself or its utility in developing novel fungicides, insecticides, or even pharmaceuticals. nih.gov The unique substitution pattern may confer novel biological properties.
Mechanism of Action: For related picolinic acid herbicides, the mode of action as synthetic auxins is well-established. nih.govnih.gov However, the specific interactions of this compound with auxin receptors and the downstream physiological effects in plants have not been specifically studied.
Future Directions in Synthesis and Methodological Development
Future research in the synthesis of this compound could focus on several key areas to improve efficiency, sustainability, and access to novel derivatives:
Flow Chemistry and Process Optimization: The application of continuous flow technology could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related halogenated picolinates.
Derivative Libraries: A systematic approach to generating a library of derivatives by modifying the carboxylic acid group or through substitution of the halogen atoms could lead to the discovery of compounds with enhanced or novel biological activities. pensoft.net
Emerging Applications in Chemical Research and Development
While its current application appears to be as a building block, this compound could find use in several emerging areas of chemical research:
Medicinal Chemistry: The picolinic acid scaffold is a recognized pharmacophore in drug discovery. nih.gov The unique electronic properties conferred by the fluorine and chlorine substituents could be exploited in the design of novel therapeutic agents targeting various biological pathways. nih.gov
Materials Science: Halogenated organic molecules can exhibit unique solid-state properties, including the formation of halogen bonds, which can be utilized in crystal engineering and the design of novel materials with specific electronic or optical properties. nih.gov
Catalysis: Picolinic acid derivatives can act as ligands for transition metal catalysts. The electronic and steric profile of this compound could be tuned to develop new catalysts for a variety of organic transformations.
Prospects for Advanced Computational and Mechanistic Studies
Computational chemistry offers a powerful tool to investigate the properties and potential applications of this compound in the absence of extensive experimental data:
Molecular Docking and QSAR: Computational docking studies could predict the binding affinity of this compound to various biological targets, including auxin receptors in plants or enzymes of medicinal interest. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models could be developed to guide the synthesis of more potent derivatives.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions for its preparation and to understand its reactivity profile.
Prediction of Physicochemical and ADMET Properties: Computational tools can be used to predict key physicochemical properties (e.g., solubility, pKa) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are crucial for assessing its potential as a drug or agrochemical candidate.
Q & A
Basic: What are the optimized synthetic routes for 3-chloro-5,6-difluoropicolinic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of halogenated picolinic acid derivatives typically involves multi-step halogenation and functional group interconversion. For example, chlorination of precursor pyridine rings can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions . Fluorination may require selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or deoxofluor reagents. Key factors include:
- Temperature control : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and stability.
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or over-halogenated species.
Yield optimization (typically 50–70%) requires balancing stoichiometry and reaction time .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for resolving fluorine substituents, while ¹H/¹³C NMR identifies backbone protons and carbons. Coupling patterns in aromatic regions confirm substitution positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₃ClF₂NO₂) and detects isotopic patterns from chlorine.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) resolves bond angles and halogen placement .
- FT-IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .
Basic: How can trace amounts of this compound be detected in environmental or biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) separate the compound from matrix interferents. Electrospray ionization (ESI) in negative mode enhances sensitivity for acidic groups.
- Chelation-Assisted Spectroscopy : Similar to 3-fluoro-6-hydroxypicolinic acid, chelating agents (e.g., EDTA derivatives) can form metal complexes for UV-Vis or fluorescence detection, improving selectivity in complex samples .
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges concentrates the analyte while removing salts and lipids .
Advanced: What is the mechanistic role of chlorine and fluorine substituents in the reactivity of this compound under nucleophilic conditions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine’s strong electronegativity deactivates the aromatic ring, reducing susceptibility to electrophilic attack but enhancing carboxylic acid acidity.
- Steric and Electronic Modulation : Chlorine at position 3 creates steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to less hindered positions. Computational studies (DFT calculations) can map charge distribution and predict regioselectivity .
- Hydrolysis Studies : Under basic conditions, the carboxylic acid group may undergo deprotonation, while Cl/F substituents influence hydrolysis rates of the pyridine ring. Kinetic experiments (pH vs. rate profiling) are recommended .
Advanced: How does this compound interact with biological targets, and what assays validate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorinated picolinic acids often act as metalloenzyme inhibitors (e.g., acetylcholinesterase, urease). Competitive inhibition assays using UV-Vis substrate depletion (e.g., Ellman’s reagent for thiols) quantify IC₅₀ values .
- Protein Binding Studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) measure binding affinity to targets like serum albumin or receptors.
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular distribution in cell cultures .
Advanced: What computational strategies predict the environmental persistence and toxicity of this compound?
Methodological Answer:
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituents (Cl/F) with biodegradation half-lives or toxicity endpoints (e.g., LC₅₀ for aquatic organisms). Tools like EPI Suite estimate persistence .
- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or lipid membranes to predict bioaccumulation potential.
- ToxCast Data Mining : Compare structural analogs (e.g., 6-chloro-5-fluoropicolinic acid) in EPA databases to infer toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
